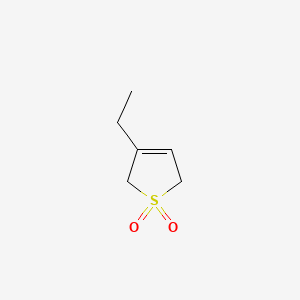

3-Ethyl-2,5-dihydrothiophene 1,1-dioxide

Description

Contextualization within Organic Sulfur Heterocyclic Compounds

Organic sulfur heterocyclic compounds are a diverse and significant class of molecules in organic chemistry. These compounds feature a ring structure containing at least one sulfur atom in addition to carbon atoms. Their unique physico-chemical properties, conferred by the presence of the sulfur heteroatom, distinguish them from their all-carbon counterparts. Sulfur-containing heterocycles are integral to numerous fields, including medicinal chemistry, where they form the core of many FDA-approved drugs, and materials science. nih.govopenmedicinalchemistryjournal.comnih.gov

Within this broad family, cyclic sulfones represent a noteworthy subgroup. iomcworld.com A sulfone is an organosulfur compound characterized by a sulfonyl functional group (R-S(=O)₂-R') where the sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. iomcworld.comwikipedia.org When this sulfonyl group is incorporated into a ring system, the resulting molecule is a cyclic sulfone. iomcworld.com Dihydrothiophene 1,1-dioxides, also known as sulfolenes, are five-membered cyclic sulfones with one double bond in the ring. wikipedia.org 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is a specific, substituted member of this class, valued for its role in synthetic chemistry.

Historical Perspectives on Sulfone Chemistry and Cyclic Sulfones

The study of sulfones is a well-established branch of organic chemistry. A pivotal moment in the history of related organosulfur compounds was the discovery of the antibacterial properties of the dye Prontosil in 1932 by Gerhard Domagk, which led to the development of sulfonamide drugs. youtube.com While distinct from sulfones, this discovery spurred broad interest in synthetic organosulfur compounds for therapeutic applications. nih.govyoutube.com

The synthesis of the parent compound of the sulfolene family, 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide), is achieved through a cheletropic reaction between butadiene and sulfur dioxide. wikipedia.orgwikipedia.org The kinetics of this type of reaction were quantitatively measured in the 1970s. wikipedia.org The development of the Woodward-Hoffmann rules in 1965 provided the theoretical framework for understanding such pericyclic reactions. numberanalytics.com In industrial applications, a significant development was the "Sulfolane process," established by Shell Oil in 1959, which uses sulfolane (B150427) (the fully saturated analog, tetrahydrothiophene (B86538) 1,1-dioxide) for separating aromatic hydrocarbons. taylorandfrancis.com This highlighted the utility of cyclic sulfones as stable solvents. taylorandfrancis.com

Fundamental Structural Characteristics of this compound

The defining features of this compound are dictated by its name. The core of the molecule is a 2,5-dihydrothiophene (B159602) ring, which is a five-membered heterocycle containing four carbon atoms, one sulfur atom, and a single double bond. The "1,1-dioxide" designation indicates that the sulfur atom is oxidized to a sulfonyl group. An ethyl group (-CH₂CH₃) is attached to the third carbon atom of the ring.

This specific arrangement of atoms and functional groups imparts distinct chemical properties to the molecule. The sulfone group is strongly electron-withdrawing, which influences the reactivity of adjacent atoms. iomcworld.com The presence of the double bond allows it to participate in various addition reactions.

| Property | Value |

| Chemical Formula | C₆H₁₀O₂S |

| Molecular Weight | 146.21 g/mol |

| CAS Number | 62157-91-9 |

| Key Functional Groups | Sulfone, Alkene, Ethyl Group |

Data sourced from ChemicalBook. chemicalbook.com

Overview of Research Trajectories for Dihydrothiophene 1,1-Dioxides

Research involving dihydrothiophene 1,1-dioxides has progressed along several key trajectories, primarily leveraging their unique reactivity.

One of the most significant applications is their use as precursors to conjugated dienes. iomcworld.com Through a reversible cheletropic reaction, sulfolenes can eliminate sulfur dioxide upon heating to generate a specific diene. wikipedia.orgnumberanalytics.com This property makes them valuable partners in Diels-Alder reactions for the synthesis of complex six-membered ring systems, as the diene can be generated in-situ. iomcworld.comwikipedia.org

The electron-withdrawing nature of the sulfone moiety activates adjacent C-H bonds, facilitating reactions such as alkylation. iomcworld.com Furthermore, the double bond in the sulfolene ring can undergo various chemical transformations, including halogenation and hydrogenation. wikipedia.orgvt.edu

More recent research has focused on the synthesis of diversely substituted dihydrothiophenes and their dioxides, exploring novel catalytic methods to construct these scaffolds. researchgate.netrsc.org Additionally, the broader class of cyclic sulfones has gained considerable attention for its potential in medicinal chemistry and drug development, with studies exploring their roles as bioactive molecules. nih.govenamine.netnih.gov In the field of materials science, related benzo[b]thiophene 1,1-dioxides are investigated for their use as emitters in organic light-emitting diodes (OLEDs) and as fluorescent labels for biological imaging. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

62157-91-9 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

3-ethyl-2,5-dihydrothiophene 1,1-dioxide |

InChI |

InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h3H,2,4-5H2,1H3 |

InChI Key |

LQENBVCXBPWHIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2,5 Dihydrothiophene 1,1 Dioxide

Oxidative Routes from Thiophene and Dihydrothiophene Precursors

A common and direct method for the preparation of 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide involves the oxidation of the corresponding sulfur-containing heterocycle, 3-Ethyl-2,5-dihydrothiophene. This transformation focuses on the conversion of the sulfide (B99878) group to a sulfone.

Peroxyacid-Mediated Oxidations of Sulfur Moieties

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidizing agents frequently employed for the oxidation of sulfides to sulfones. The reaction proceeds in a two-step manner, with the initial formation of a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. The use of two or more equivalents of the peroxyacid ensures the complete conversion to the desired 1,1-dioxide. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758), at or below room temperature.

A related method is the Prilezhaev oxidation, which traditionally refers to the epoxidation of alkenes using peroxyacids. A modified version of this reaction has been applied to the oxidation of substituted 2,5-dihydrothiophenes. For instance, the oxidation of 3-methyl-2,5-dihydrothiophene has been successfully achieved, indicating the applicability of this method to 3-alkyl substituted systems. vt.edu

Catalytic Oxidations with Hydrogen Peroxide Systems

Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant due to its high oxygen content and the benign nature of its byproduct, water. The oxidation of 2,5-dihydrothiophenes to their corresponding 1,1-dioxides can be effectively achieved using aqueous hydrogen peroxide, often in the presence of an acid catalyst. chemicalbook.comchemicalbook.com

For the synthesis of 2,5-dihydrothiophene-1,1-dioxide, a solution of 30% hydrogen peroxide in acetic acid has been shown to be effective. The reaction is typically allowed to proceed at room temperature for an extended period, followed by heating to ensure complete oxidation. chemicalbook.comchemicalbook.com This method is generally applicable to substituted dihydrothiophenes. The presence of an acid catalyst, such as acetic acid or a solid acid catalyst like Amberlyst 15, is often crucial for the complete oxidation to the sulfone. researchgate.net In some systems, the reaction proceeds via the in-situ formation of a peroxyacid (e.g., peracetic acid from H₂O₂ and acetic acid) which then acts as the primary oxidant. researchgate.net

Furthermore, various metal catalysts have been developed to activate hydrogen peroxide for the oxidation of sulfides to sulfones. These include catalysts based on tungsten, niobium, and molybdenum. sigmaaldrich.comorganic-chemistry.orgmdpi.com For example, W-containing layered double hydroxides have been shown to be active catalysts for the oxidation of sulfur-containing organic compounds with 30% H₂O₂ under mild conditions. sigmaaldrich.com

| Oxidant System | Catalyst/Solvent | Substrate | Product | Notes |

| m-CPBA | Dichloromethane | Generic R-S-R' | Generic R-SO₂-R' | Stoichiometric oxidation. |

| 30% H₂O₂ | Acetic Acid | 2,5-Dihydrothiophene (B159602) | 2,5-Dihydrothiophene-1,1-dioxide | Effective for the parent heterocycle. chemicalbook.comchemicalbook.com |

| H₂O₂ | Acetic Acid / Amberlyst 15 | Thioanisole | Methyl phenyl sulfone | Demonstrates the role of acid catalysis. researchgate.net |

| H₂O₂ | W-containing layered double hydroxides | Thiophene derivatives | Corresponding sulfones | Catalytic system under mild conditions. sigmaaldrich.com |

This table presents representative examples of oxidation systems for the synthesis of sulfones from sulfides, which are applicable to the synthesis of this compound from its corresponding dihydrothiophene precursor.

Alternative Oxidizing Agents and Reaction Conditions

Beyond peroxyacids and hydrogen peroxide, other oxidizing agents can be employed for the synthesis of sulfones from sulfides. Urea-hydrogen peroxide adduct in the presence of phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for this transformation. This system avoids the formation of sulfoxide intermediates as observable products.

Cycloaddition Strategies for Dihydrothiophene 1,1-Dioxide Ring Formation

An alternative synthetic approach involves the construction of the five-membered sulfone ring through a cycloaddition reaction. This method typically starts with a conjugated diene and a source of sulfur dioxide.

[4+1] Cycloadditions Involving Sulfur Dioxide

The reaction of a conjugated diene with sulfur dioxide is a classic example of a cheletropic reaction, a subclass of cycloadditions. wikipedia.orgchemtube3d.com In this [4+1] cycloaddition, the sulfur dioxide molecule adds across the 1,4-positions of the diene to form the 2,5-dihydrothiophene 1,1-dioxide ring system. For the synthesis of the title compound, the required precursor would be 2-ethyl-1,3-butadiene (B1618992).

Traditionally, these reactions are carried out using liquid sulfur dioxide, often under pressure in an autoclave. researchgate.net However, due to the hazardous nature of gaseous sulfur dioxide, alternative methods have been developed. A notable advancement is the use of sodium metabisulfite (B1197395) (Na₂S₂O₅) as a solid, stable, and easy-to-handle sulfur dioxide equivalent. This method allows for the synthesis of a variety of 3-sulfolenes from the corresponding 1,3-dienes in good yields. The reaction is typically performed in a polar solvent system, such as aqueous hexafluoroisopropanol (HFIP) or aqueous methanol (B129727), often with the addition of potassium hydrogen sulfate (B86663). wikipedia.orgchemtube3d.com

| Diene | SO₂ Source | Solvent System | Temperature (°C) | Yield (%) |

| Isoprene (B109036) | Na₂S₂O₅/KHSO₄ | HFIP/H₂O | 100 | 99 |

| 2,3-Dimethyl-1,3-butadiene | Na₂S₂O₅/KHSO₄ | HFIP/H₂O | 100 | 97 |

| 1,3-Butadiene (B125203) | SO₂ (liquid) | Neat | 130 | High |

This table illustrates the reaction conditions and yields for the synthesis of substituted 3-sulfolenes from various dienes using different sulfur dioxide sources, based on data from Gevorgyan et al. (2018). wikipedia.orgchemtube3d.com These conditions are representative for the synthesis of this compound from 2-ethyl-1,3-butadiene.

Diels-Alder Type Reactions for Analogous Sulfolenes

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings and is not the primary route for the synthesis of the five-membered sulfolene ring itself. sigmaaldrich.commasterorganicchemistry.com However, the 3-sulfolene (B121364) products, including this compound, are valuable intermediates in organic synthesis because they can undergo a retro-cheletropic reaction upon heating to generate the corresponding 1,3-diene in situ. youtube.comutahtech.edu This property makes them stable, solid sources of volatile dienes for subsequent Diels-Alder reactions.

For instance, 3-sulfolene (the parent compound of the title molecule) is widely used as a solid precursor for 1,3-butadiene in Diels-Alder reactions with various dienophiles. youtube.comutahtech.edu Similarly, this compound would be expected to thermally decompose to release 2-ethyl-1,3-butadiene, which can then participate in [4+2] cycloaddition reactions to form more complex cyclic structures.

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of 3-substituted-2,5-dihydrothiophene 1,1-dioxides, including the ethyl derivative, is most commonly achieved through a [4+1] cheletropic cycloaddition reaction between a conjugated diene and a sulfur dioxide equivalent. The optimization of this reaction is critical for maximizing yield and purity.

A significant advancement in this area is the utilization of sodium metabisulfite as a solid, stable, and safer surrogate for gaseous sulfur dioxide. rsc.orgnih.gov This method avoids the need for specialized high-pressure equipment typically required for handling SO2 gas. nih.gov Research has demonstrated that the choice of solvent and temperature plays a pivotal role in the reaction's success.

Initial studies showed that the reaction of a suitable diene with sodium metabisulfite in a mixture of tetrahydrofuran (B95107) (THF) and water at 80°C resulted in a low yield of the corresponding 3-sulfolene. rsc.org A systematic optimization of the reaction solvent revealed that highly polar, low-nucleophilicity solvents significantly enhance the reaction rate and yield. Hexafluoroisopropanol (HFIP) in an aqueous mixture has proven to be a superior solvent system. rsc.orgnih.gov The rate of the cheletropic cycloaddition is known to increase in more polar solvents, while the reverse cycloelimination reaction rate decreases, thus favoring product formation. nih.gov

The effect of temperature is also a crucial parameter. Increasing the temperature from 80°C to 100°C in an HFIP/water mixture has been shown to substantially improve the yield of 3-sulfolenes. rsc.org Further enhancements have been achieved by using methanol in the presence of potassium hydrogen sulfate, which can also lead to high yields, sometimes surpassing those obtained with HFIP. rsc.org

Below is a data table illustrating the optimization of reaction conditions for the synthesis of a closely related analog, 3-methyl-3-sulfolene, which serves as a model for the synthesis of this compound.

| Entry | Diene | SO2 Source | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Isoprene | Na2S2O5 | THF/H2O | 80 | Low |

| 2 | Isoprene | Na2S2O5 | HFIP/H2O (4:1) | 80 | 20 |

| 3 | Isoprene | Na2S2O5 | HFIP/H2O (4:1) | 100 | 50 |

| 4 | Isoprene | Na2S2O5 | CH3OH/H2O + KHSO4 | 100 | >75 |

This table is a representation based on data for analogous compounds to illustrate optimization trends. rsc.org

Stereochemical Control in this compound Synthesis

Stereochemical control in the synthesis of substituted 2,5-dihydrothiophene 1,1-dioxides is an area of significant interest, as the introduction of stereocenters can have profound effects on the molecule's properties and subsequent applications. A reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org

For this compound, the carbon at the 3-position is a stereocenter if the substitution pattern of the rest of the molecule allows for chirality. The primary route to these compounds, the Diels-Alder or cheletropic reaction, can be influenced by the stereochemistry of the diene precursor.

While specific studies on the stereoselective synthesis of this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis for related compounds can be applied. For instance, the reaction of 2,5-dihydrothiophene S,S-dioxides with carbonyl compounds has been shown to proceed with stereoselectivity, leading to the formation of (E)-α-hydroxy-1,3-dienes. rsc.org This indicates that the sulfolene ring can act as a template to control the stereochemical outcome of reactions at adjacent positions.

Furthermore, patents detailing the synthesis of structurally related compounds, such as 3-substituted 2-sulfonylmethylpropionic acids, emphasize stereoselective preparation methods to obtain specific enantiomers (R or S form). google.com These methods often involve the use of chiral auxiliaries or catalysts.

The potential for stereochemical control in the synthesis of this compound could be realized through several hypothetical strategies:

| Strategy | Description |

| Chiral Diene Approach | Synthesis from a chiral 3-ethyl-1,3-butadiene precursor would directly lead to a specific enantiomer of the product. |

| Asymmetric Catalysis | The use of a chiral Lewis acid catalyst in the cheletropic reaction could induce facial selectivity on the diene, leading to an enantiomerically enriched product. |

| Kinetic Resolution | A racemic mixture of this compound could be subjected to a reaction with a chiral reagent that selectively reacts with one enantiomer, allowing for the separation of the other. |

Green Chemistry Principles Applied to Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is primarily focused on improving safety, reducing waste, and increasing energy efficiency.

One of the most significant green advancements is the move away from using hazardous gaseous sulfur dioxide. The use of solid, stable, and less toxic sulfur dioxide equivalents like sodium metabisulfite exemplifies the green chemistry principle of using safer chemicals. rsc.orgnih.gov This approach not only enhances laboratory safety but also simplifies the experimental setup.

Another key aspect of green chemistry is the choice of solvents. While HFIP has shown excellent results in terms of yield, its environmental profile is a consideration. Methanol, being a more biodegradable and less environmentally persistent solvent, presents a greener alternative when used with potassium hydrogen sulfate to achieve high yields. rsc.org The ideal green synthesis would proceed in water or a benign solvent with high atom economy. Recent research into the synthesis of allylic sulfones has demonstrated catalyst- and additive-free reactions in solvents like dichloromethane under ambient conditions, highlighting a move towards more sustainable protocols. mdpi.com

The oxidation of the precursor sulfide to the sulfone is another area where green principles are being applied. Traditional oxidation methods often employ stoichiometric amounts of harsh oxidizing agents. Modern approaches focus on catalytic methods using greener oxidants like hydrogen peroxide (H2O2). nih.gov A variety of homogeneous and heterogeneous catalyst systems, often based on inexpensive and abundant metals like iron and tungsten, have been developed for the efficient and clean oxidation of sulfides to sulfones. nih.gov

The principles of green chemistry as applied to the synthesis of this compound are summarized in the table below:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using sodium metabisulfite instead of gaseous SO2. rsc.orgnih.gov |

| Designing Safer Chemicals | The final product's application would determine this, but the synthesis itself is made safer. |

| Safer Solvents and Auxiliaries | Exploring the use of methanol or water instead of more hazardous solvents. rsc.org |

| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Potentially deriving diene precursors from bio-based sources. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts, especially in oxidation steps. nih.gov |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 3 Ethyl 2,5 Dihydrothiophene 1,1 Dioxide

Thermally Induced Retro-Cheletropic Reactions (e.g., SO2 Extrusion)

A key reaction of 3-ethyl-2,5-dihydrothiophene 1,1-dioxide and its analogs is the thermally induced retro-cheletropic extrusion of sulfur dioxide (SO2). researchgate.netrsc.org This process yields the corresponding conjugated diene. The rate of this decomposition is influenced by substituents on the dihydrothiophene ring. Studies on various substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides have shown that electron-donating groups at the 3-position, such as an ethyl group, can mildly accelerate the reaction. rsc.org Conversely, bulky groups at the 3-position can sterically hinder the reaction. rsc.org

This reaction is a synthetically useful method for generating dienes in situ for subsequent reactions, such as Diels-Alder cycloadditions. The thermal decomposition of 3-sulfolenes is considered a cheletropic reaction, a type of pericyclic reaction where two sigma bonds are made or broken to a single atom. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder) as Dienophiles or Diene Surrogates

This compound can participate in cycloaddition reactions in two primary ways. Firstly, through the aforementioned retro-cheletropic extrusion of SO2, it serves as a precursor or surrogate for an ethyl-substituted 1,3-butadiene (B125203). This generated diene can then readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. researchgate.netvt.edu For example, the diene formed from the thermolysis of 3-sulfolene (B121364) reacts with maleic anhydride (B1165640) to yield cis-4-cyclohexene-1,2-dicarboxylic anhydride. wikipedia.org

Secondly, the carbon-carbon double bond within the this compound ring system can itself act as a dienophile in Diels-Alder reactions, reacting with a diene. vt.edu Additionally, the system can participate in other types of cycloadditions, such as [3+2] cycloadditions. uchicago.edunih.gov

Electrophilic and Nucleophilic Attack on the Dihydrothiophene Ring System

The dihydrothiophene ring system in this compound is susceptible to both electrophilic and nucleophilic attack, although the reactivity is influenced by the electron-withdrawing nature of the sulfone group. The double bond is a site for electrophilic addition.

Research on related 3-methyl-2,5-dihydrothiophene 1,1-dioxide has shown that it can undergo ionic addition reactions. vt.edu Nucleophilic attack can occur at the carbon atoms adjacent to the sulfone group. For instance, ring-opening reactions of dithieno[2,3-b:3',2'-d]thiophene derivatives have been observed in the presence of organolithium reagents, which act as nucleophiles. researchgate.net

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a key site for addition reactions. Halogenation, such as the addition of bromine, is a characteristic reaction for this class of compounds. For example, 3-sulfolene reacts with bromine in an aqueous solution to form 3,4-dibromotetrahydrothiophene-1,1-dioxide. wikipedia.org Similar reactivity would be expected for the 3-ethyl derivative.

The addition of reagents like hydrogen iodide to the double bond of the related 3-methyl-2,5-dihydrothiophene 1,1-dioxide has also been accomplished. vt.edu These addition reactions provide a route to functionalized saturated sulfolane (B150427) derivatives.

Ring-Opening and Rearrangement Pathways

Under certain conditions, the dihydrothiophene ring of this compound can undergo ring-opening or rearrangement reactions. For example, in the presence of a base, 3-sulfolene can isomerize to the more thermodynamically stable 2-sulfolene. wikipedia.org A similar isomerization could be anticipated for the 3-ethyl analog.

Ring-opening can also be induced by strong nucleophiles. Studies on related dithienothiophene systems have demonstrated ring-opening in the presence of aryllithium reagents. researchgate.net Furthermore, rearrangement reactions, such as the uchicago.eduuchicago.edu sigmatropic rearrangement, have been observed in related unsaturated thiocyanate (B1210189) systems, suggesting the potential for complex rearrangement pathways in appropriately functionalized dihydrothiophene derivatives. researchgate.net

Metal-Catalyzed Transformations and Coordination Chemistry

The sulfur atom in the sulfone group and the pi system of the double bond in this compound can interact with transition metals, leading to various metal-catalyzed transformations and the formation of coordination complexes.

S-coordinated 2,5-dihydrothiophene transition metal complexes have been synthesized and studied as models for hydrodesulfurization catalysis. iastate.edu These complexes can undergo thermal decomposition to liberate butadiene and the free dihydrothiophene. iastate.edu Palladium-catalyzed reactions, such as the Heck reaction and Suzuki coupling, are widely used for C-C bond formation and could potentially be applied to functionalized derivatives of this compound. mdpi.com The coordination chemistry of related organo-dithiophosphorus compounds with various transition metals is also well-established, highlighting the potential for the sulfur atom in the dihydrothiophene ring to act as a ligand. researchgate.net

Hydrogenation and Reduction Strategies for the Cyclic Sulfone

The carbon-carbon double bond in this compound can be saturated through hydrogenation reactions. This would typically be achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Reduction of the sulfone group itself is a more challenging transformation. However, various methods exist for the reduction of sulfones to sulfides, which could potentially be applied to the saturated analog of this compound. These methods often involve strong reducing agents.

Derivatization via Functional Group Interconversions on the Ethyl Moiety

The ethyl substituent at the 3-position of the 2,5-dihydrothiophene 1,1-dioxide ring presents a key site for synthetic modification, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton. While direct studies on the functional group interconversions of the ethyl group in this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the reactivity of the analogous compound, 3-methyl-2,5-dihydrothiophene 1,1-dioxide. vt.edu Research on this methyl analog has demonstrated the feasibility of transformations such as halogenation and subsequent nucleophilic displacement reactions, which can be logically extended to the ethyl moiety. vt.edu

The primary approach to derivatizing the ethyl group involves the initial activation of the methylene (B1212753) position adjacent to the sulfolene ring. This is typically achieved through free-radical halogenation, which introduces a reactive handle for further chemical transformations.

Halogenation of the Ethyl Group

Drawing a parallel from the reactivity of 3-methyl-2,5-dihydrothiophene 1,1-dioxide, the ethyl group of this compound can be selectively halogenated. vt.edu For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄) is anticipated to yield 3-(1-bromoethyl)-2,5-dihydrothiophene 1,1-dioxide. This reaction proceeds via a free-radical chain mechanism where the benzylic-like hydrogen atoms on the carbon adjacent to the sulfolene ring are preferentially abstracted.

Table 1: Representative Halogenation Reaction

| Starting Material | Reagents | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄ | 3-(1-Bromoethyl)-2,5-dihydrothiophene 1,1-dioxide | Free-Radical Halogenation |

Nucleophilic Substitution Reactions

The resulting 3-(1-haloethyl)-2,5-dihydrothiophene 1,1-dioxide serves as a versatile intermediate for a variety of nucleophilic substitution reactions. The halogen atom can be displaced by a range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These transformations are fundamental for creating a library of derivatives with diverse chemical properties.

Table 2: Examples of Nucleophilic Displacement Reactions on 3-(1-Bromoethyl)-2,5-dihydrothiophene 1,1-dioxide

| Nucleophile | Reagent Example | Product | Functional Group Introduced |

| Hydroxide | Sodium Hydroxide (aq.) | 3-(1-Hydroxyethyl)-2,5-dihydrothiophene 1,1-dioxide | Alcohol |

| Alkoxide | Sodium Methoxide | 3-(1-Methoxyethyl)-2,5-dihydrothiophene 1,1-dioxide | Ether |

| Cyanide | Sodium Cyanide | 3-(1-Cyanoethyl)-2,5-dihydrothiophene 1,1-dioxide | Nitrile |

| Azide | Sodium Azide | 3-(1-Azidoethyl)-2,5-dihydrothiophene 1,1-dioxide | Azide |

| Amine | Ammonia | 3-(1-Aminoethyl)-2,5-dihydrothiophene 1,1-dioxide | Amine |

The nitrile derivative, obtained through reaction with a cyanide salt, is a particularly useful intermediate. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wider array of functional groups.

Further Transformations of Introduced Functional Groups

The newly introduced functional groups on the ethyl side chain can undergo subsequent reactions to afford more complex derivatives. For example, the alcohol derivative, 3-(1-hydroxyethyl)-2,5-dihydrothiophene 1,1-dioxide, can be oxidized to the corresponding ketone, 3-acetyl-2,5-dihydrothiophene 1,1-dioxide, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC).

Table 3: Oxidation of the Secondary Alcohol

| Starting Material | Reagent | Product | Reaction Type |

| 3-(1-Hydroxyethyl)-2,5-dihydrothiophene 1,1-dioxide | Pyridinium Chlorochromate (PCC) | 3-Acetyl-2,5-dihydrothiophene 1,1-dioxide | Oxidation |

These derivatization strategies, commencing with the functionalization of the ethyl group, significantly broaden the synthetic utility of this compound, enabling its incorporation into more elaborate molecular architectures for various research applications.

Computational and Theoretical Studies of 3 Ethyl 2,5 Dihydrothiophene 1,1 Dioxide

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is fundamentally dictated by the sulfone functional group and the unsaturated five-membered ring. The sulfur atom in the sulfone group is in a high oxidation state (+4), leading to a significant polarization of the S-O bonds and a large dipole moment for the molecule. acs.org Molecular orbital (MO) theory calculations, typically employing density functional theory (DFT) or ab initio methods, provide insights into the distribution of electrons and the nature of chemical bonding.

For the parent compound, 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide), MO calculations show that the highest occupied molecular orbital (HOMO) is primarily associated with the C=C double bond, while the lowest unoccupied molecular orbital (LUMO) is a more delocalized π* orbital. The presence of the electron-withdrawing sulfone group lowers the energy of both the HOMO and LUMO compared to the corresponding dihydrothiophene.

In this compound, the ethyl group at the 3-position is expected to act as a weak electron-donating group through an inductive effect. This would slightly raise the energy of the HOMO and LUMO, which could in turn influence the molecule's reactivity and spectroscopic properties. The presence of the ethyl group introduces additional σ orbitals, which may mix with the π-system of the ring, although this effect is generally less significant than the influence of the sulfone group.

Table 1: Calculated Electronic Properties of Sulfolene Derivatives Note: The following table is illustrative and based on general principles and data from related compounds. Specific values for this compound would require dedicated calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| 3-Sulfolene | -10.2 | -0.5 | 4.7 |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | -10.0 | -0.4 | 4.8 |

| This compound (Predicted) | -9.9 | -0.35 | 4.85 |

Conformational Landscapes and Energy Minimization Studies

The five-membered dihydrothiophene ring is not planar. Conformational analysis through computational methods helps to identify the most stable three-dimensional structures. For 3-sulfolene, the ring adopts a puckered or envelope conformation to relieve ring strain.

For this compound, the ethyl substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Energy minimization studies, which calculate the potential energy for different atomic arrangements, are used to determine the preferred conformation. libretexts.org Generally, bulky substituents on small rings prefer the equatorial position to minimize steric hindrance with other atoms on the ring. Therefore, it is highly probable that the conformer with the ethyl group in the pseudo-equatorial position is the most stable.

The potential energy surface (PES) for the ring puckering and the rotation of the ethyl group can be mapped out to understand the energy barriers between different conformers. libretexts.org These barriers determine the flexibility of the molecule and the rates of interconversion between conformers at a given temperature.

Reaction Mechanism Elucidation via Transition State Calculations

A key reaction of 2,5-dihydrothiophene (B159602) 1,1-dioxides is the cheletropic extrusion of sulfur dioxide (SO₂) upon heating, which results in the formation of a conjugated diene. wikipedia.org This reaction is a concerted pericyclic process, and its mechanism can be studied in detail using computational methods. kharagpurcollege.ac.in

Transition state theory is employed to locate the saddle point on the potential energy surface that corresponds to the transition state of the reaction. libretexts.org Calculations of the transition state structure for the thermal decomposition of 3-sulfolene reveal a concerted, although not necessarily synchronous, breaking of the two C-S bonds.

For this compound, the presence of the ethyl group is expected to influence the kinetics of the SO₂ extrusion. The ethyl group may have a modest electronic effect on the stability of the transition state. Steric factors could also play a role, although likely a minor one. The activation energy for the reaction can be calculated as the energy difference between the ground state of the reactant and the transition state. This allows for a theoretical prediction of the reaction rate. The activation enthalpy for the cheletropic reaction of dienes with sulfur dioxide is generally low. wikipedia.org

Prediction of Spectroscopic Signatures (e.g., Vibrational, NMR)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. nih.govsci-hub.st The characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO₂ group, typically appearing as strong bands in the IR spectrum in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C=C stretching vibration would also be present. The calculated spectra can be compared with experimental data to confirm the structure and identify specific vibrational modes. mdpi.com

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the dihydrothiophene ring. researchgate.netchemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly show distinct signals for the ethyl carbons and the ring carbons. The predicted spectra can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. mdpi.com

Table 2: Predicted Characteristic NMR Signals for this compound Note: The following table is illustrative and based on data from analogous compounds. Actual chemical shifts can vary based on solvent and other experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (-CH₂-CH₃) | ~1.1 | Triplet | Methyl protons |

| ¹H (-CH₂-CH₃) | ~2.1 | Quartet | Methylene (B1212753) protons of ethyl group |

| ¹H (Ring CH₂) | ~3.8-4.0 | Multiplet | Protons at C2 and C5 |

| ¹H (Ring CH) | ~5.8-6.0 | Multiplet | Proton at C4 |

| ¹³C (-CH₂-CH₃) | ~12 | - | Methyl carbon |

| ¹³C (-CH₂-CH₃) | ~25 | - | Methylene carbon of ethyl group |

| ¹³C (Ring CH₂) | ~55-58 | - | Carbons at C2 and C5 |

| ¹³C (Ring C=) | ~125-140 | - | Carbons at C3 and C4 |

Non-Covalent Interactions and Intermolecular Forces Analysis

The physical properties of this compound in the condensed phase are governed by non-covalent interactions. The primary intermolecular forces are dipole-dipole interactions arising from the highly polar sulfone group. acs.orgfiveable.me These strong interactions are responsible for the typically solid nature and relatively high melting points of sulfolenes.

Furthermore, weak hydrogen bonds of the C-H···O type may exist, where the acidic protons on the carbon atoms adjacent to the sulfone group interact with the oxygen atoms of neighboring molecules. researchgate.net Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions, providing insight into the crystal packing and supramolecular structure. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Related Sulfones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. For sulfone-containing compounds, QSAR models have been developed to predict a range of activities, including antibacterial and receptor-binding properties. slideshare.netimperial.ac.uk

A typical QSAR study involves calculating a set of molecular descriptors for a series of related sulfones. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). acs.org Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that relates these descriptors to the observed activity.

These models can then be used to predict the activity of new, untested sulfone derivatives, thereby guiding the design and synthesis of more potent or selective compounds. acs.orgimperial.ac.uk While specific QSAR studies on this compound are not widely reported, the general methodologies developed for other sulfones are directly applicable.

Applications of 3 Ethyl 2,5 Dihydrothiophene 1,1 Dioxide in Materials Science and Organic Synthesis

Utilization in Polymer Chemistry and Macromolecular Engineering

The distinct chemical architecture of 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide offers intriguing possibilities in the field of polymer science. Its reactivity and structural characteristics are being explored for creating novel polymeric materials with tailored properties.

Modifiers for Polymeric Architectures

The influence of molecular architecture on the physical and chemical properties of polymers is a fundamental concept in macromolecular engineering. umn.edu The incorporation of cyclic structures like this compound into a polymer backbone can significantly alter its properties. While specific research on using this exact compound as a polymer modifier is not widely available, the introduction of similar sulfone-containing moieties is known to impact polymer characteristics.

The rigid, polar nature of the sulfone group can affect inter- and intramolecular interactions, potentially leading to changes in thermal stability, solubility, and mechanical properties of the host polymer. umn.edu For instance, incorporating such groups could increase the glass transition temperature (Tg) of a polymer, making it more rigid and heat-resistant.

Functionalization of Polymer Chains

The functionalization of polymers is a critical strategy for tailoring their properties and expanding their applications. google.com Dihydrothiophene derivatives, including this compound, present opportunities for introducing the sulfone group onto polymer chains. nih.gov This can be achieved through various chemical reactions, leveraging the reactivity of the double bond or the carbon atoms adjacent to the sulfone group.

The presence of the sulfone group can enhance a polymer's polarity, adhesion, and affinity for certain solvents or other materials. This functionalization can be particularly useful in creating specialty polymers for applications such as adhesives, coatings, and compatibilizers for polymer blends.

Role in Advanced Electrolyte Systems for Energy Storage

The demand for safer and more efficient energy storage solutions has spurred intensive research into novel electrolyte materials. This compound has emerged as a promising component in advanced electrolyte systems for batteries.

Components in Non-Aqueous Electrolytes

In the field of lithium-ion batteries, this compound, often referred to by its common name 3-ethylsulfolene, is being explored as a component of non-aqueous electrolytes. google.comgoogle.comgoogle.comepo.org Non-aqueous electrolytes are essential for high-voltage battery systems where the use of water is prohibitive. nih.gov

Patent literature frequently lists 3-ethylsulfolene among other sulfone compounds as a potential solvent or additive in electrolyte formulations for lithium-ion and other non-aqueous secondary batteries. google.comgoogle.comepo.org Sulfones are known for their high dielectric constants, good thermal stability, and wide electrochemical windows, which are desirable properties for electrolyte solvents. These characteristics can contribute to better salt dissociation and improved battery performance, especially at high voltages.

The inclusion of 3-ethylsulfolene in an electrolyte formulation can potentially enhance the safety and stability of the battery by reducing the flammability associated with more volatile organic carbonate solvents. While detailed performance data specifically isolating the effect of this compound is not extensively published in peer-reviewed journals, its repeated mention in patents underscores its relevance in the ongoing development of safer and more reliable non-aqueous electrolytes.

| Electrolyte Component | Potential Advantages | Relevant Research Context |

| This compound | High dielectric constant, good thermal stability, wide electrochemical window, potential for improved safety. | Mentioned as a solvent or additive in patent literature for non-aqueous electrolytes in lithium-ion batteries. google.comgoogle.comepo.org |

Solid Electrolyte Research and Development

The development of solid-state batteries is a major frontier in energy storage research, promising higher energy densities and enhanced safety by replacing flammable liquid electrolytes with solid, ion-conducting materials. nih.govmdpi.com Solid polymer electrolytes (SPEs) are a key class of materials being investigated for this purpose. nih.govresearchgate.netresearchgate.net

While direct and extensive research on the incorporation of this compound into solid electrolytes is not yet prevalent, its properties make it a candidate for future exploration in this area. As a polar molecule, it could potentially be used as a plasticizer in solid polymer electrolytes. Plasticizers are added to polymer hosts like polyethylene (B3416737) oxide (PEO) to increase the amorphous phase content and enhance polymer segmental motion, which in turn improves ionic conductivity at ambient temperatures. umd.edu

Reagent and Intermediate in Complex Organic Synthesis

This compound serves as a key reagent and intermediate in the construction of complex organic molecules. The presence of the ethyl group at the 3-position offers a handle for introducing specific substitution patterns in the target molecules, a feature highly valued in synthetic organic chemistry.

A cornerstone of the synthetic utility of 3-sulfolenes, including the 3-ethyl derivative, is their ability to generate conjugated dienes through a thermally induced cheletropic extrusion of sulfur dioxide. quizlet.comcerritos.eduyoutube.com This reversible pericyclic reaction provides a convenient and controlled in-situ source of otherwise gaseous or unstable dienes. youtube.com In the case of this compound, this reaction would yield 2-ethyl-1,3-butadiene (B1618992).

The general transformation is depicted below:

Reaction Scheme: Cheletropic Extrusion of Sulfur Dioxide this compound --(Heat)--> 2-Ethyl-1,3-butadiene + Sulfur Dioxide

This in-situ generation is particularly advantageous as it allows for the immediate participation of the diene in subsequent reactions, most notably the Diels-Alder reaction, without the need to handle the potentially volatile and reactive diene directly. quizlet.comyoutube.com The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of 3-substituted sulfolenes allows for the synthesis of specifically substituted cyclohexene (B86901) derivatives. vt.edu For instance, the reaction of in-situ generated 2-ethyl-1,3-butadiene with a dienophile like maleic anhydride (B1165640) would lead to a cyclohexene derivative with a specific substitution pattern dictated by the reactants. youtube.com

While specific research detailing the optimization and scope of this reaction for the 3-ethyl derivative is not widely documented, extensive studies on analogous compounds, such as 3-methyl-2,5-dihydrothiophene 1,1-dioxide, have demonstrated the feasibility and utility of this approach for creating substituted dienes for use in Diels-Alder and other transformations. vt.edu

The 2,5-dihydrothiophene (B159602) 1,1-dioxide ring system serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds. The double bond and the sulfone group within the ring can be subjected to various chemical modifications to build more complex molecular architectures.

For example, the double bond in the sulfolene ring can undergo reactions such as halogenation. The reaction of 3-sulfolene (B121364) with bromine is known to yield the corresponding 3,4-dibromotetrahydrothiophene-1,1-dioxide. wikipedia.org This di-brominated intermediate can then be subjected to dehydrobromination to form the highly reactive thiophene-1,1-dioxide, which is a valuable intermediate for further cycloaddition reactions. wikipedia.org It is anticipated that this compound would undergo similar transformations, providing a pathway to ethyl-substituted thiophene-1,1-dioxides and their subsequent reaction products.

Furthermore, the core structure can be incorporated into larger, more complex heterocyclic systems. While specific examples for the 3-ethyl derivative are sparse in the literature, a patent for the preparation of a complex pyrrole-1-carboxamide (B14739591) derivative mentions "trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide", indicating the use of a related ethyl-dihydrothiophene derivative as a building block in the synthesis of pharmacologically relevant molecules. google.com The synthesis of various heterocyclic compounds often relies on the strategic functionalization of core structures like 2,5-dihydrothiophene 1,1-dioxide.

Exploration of Structure Activity Relationships in Dihydrothiophene 1,1 Dioxide Derivatives

Synthesis and Characterization of Substituted Dihydrothiophene 1,1-Dioxides

The foundational structure, 2,5-dihydrothiophene (B159602) 1,1-dioxide, is typically synthesized through a [4+1] cycloaddition (a cheletropic reaction) between 1,3-butadiene (B125203) and sulfur dioxide. wikipedia.orgnih.gov This method is broadly applicable to substituted dienes, providing a direct route to a variety of 3-sulfolene (B121364) derivatives. google.com An alternative modern approach involves using sodium metabisulfite (B1197395) as a stable and safe sulfur dioxide equivalent, which can react with 1,3-dienes or even allylic alcohols to produce the corresponding sulfolenes. rsc.org

Alkyl-Substituted Analogs (e.g., 3-Methyl-2,5-dihydrothiophene 1,1-dioxide)

Alkyl-substituted 3-sulfolenes are generally prepared via the reaction of an appropriate alkyl-substituted 1,3-diene with sulfur dioxide. For instance, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (isoprene sulfone) is formed from isoprene (B109036) (2-methyl-1,3-butadiene), and 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is synthesized from 2-ethyl-1,3-butadiene (B1618992). google.com The reaction is typically conducted at elevated temperatures in an autoclave. wikipedia.orggoogle.com

The introduction of an alkyl group, such as methyl or ethyl, influences the properties of the sulfolene. Research on 3-methyl-2,5-dihydrothiophene 1,1-dioxide has shown it engages in a variety of reactions including ionic additions, Diels-Alder reactions, and oxidations. vt.edu While detailed research on the ethyl analog is less common, its fundamental chemistry is expected to parallel that of the methyl derivative. Deprotonation of 3-sulfolenes with a strong base followed by reaction with alkyl halides offers another route to regiospecifically introduce alkyl groups at the C2 position. researchgate.net

Table 1: Physical Properties of Selected Alkyl-Substituted Dihydrothiophene 1,1-Dioxides

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|---|

| 2,5-Dihydrothiophene 1,1-dioxide |  |

C₄H₆O₂S | 118.15 | 65-66 | 77-79-2 wikipedia.org |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide |  |

C₅H₈O₂S | 132.18 | 62-64 | 1193-10-8 |

| This compound |

Halogenated Dihydrothiophene 1,1-Dioxides

Halogenated derivatives of 3-sulfolene can be synthesized through several methods. Direct halogenation of the parent 3-sulfolene ring, for example with bromine in an aqueous solution, yields 3,4-dibromotetrahydrothiophene-1,1-dioxide. wikipedia.org This saturated dihalide can then be subjected to elimination reactions to prepare other unsaturated derivatives. vt.edu

A significant achievement was the introduction of a single halogen atom onto the ring without causing isomerization of the double bond. vt.edu The synthesis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide has been reported, and its properties, including displacement reactions and allylic rearrangements, have been investigated. vt.edu This compound serves as a versatile intermediate for further functionalization.

Aromatic and Heteroaromatic Functionalized Derivatives

The incorporation of aromatic and heteroaromatic moieties onto the dihydrothiophene 1,1-dioxide scaffold significantly alters its electronic and physical properties. A key synthetic route to 3-aryl-2,5-dihydrothiophene-1,1-dioxides involves the Heck reaction, where 3-sulfolene is coupled with arenediazonium salts. researchgate.net Another efficient method involves the palladium-catalyzed coupling of aryl iodides with the organozinc derivative of 3-sulfolene. doi.org These aryl-substituted sulfolenes are valuable precursors for synthesizing 2-aryl-1,3-butadienes, which are important monomers for cycloaddition reactions. doi.org

Stereoisomeric Dihydrothiophene 1,1-Dioxide Systems

The synthesis of specific stereoisomers of substituted dihydrothiophene 1,1-dioxides is governed by the principles of stereoselectivity in chemical reactions. When the starting diene for the [4+1] cycloaddition is chiral or prochiral, or when substituents are introduced into the sulfolene ring, stereocenters can be created.

For example, the reaction of 2,5-dihydrothiophene 1,1-dioxide anions with aldehydes and ketones can lead to the formation of adducts with new stereocenters. The subsequent thermal extrusion of SO₂ from these adducts has been used as a stereoselective route to (E)-α-hydroxy-1,3-dienes. rsc.org While the synthesis of specific, stable stereoisomers of the sulfolene ring itself is less commonly detailed, the stereochemical outcome of their reactions is a critical consideration in their synthetic applications.

Impact of Substituents on Electronic Properties and Reactivity Profiles

The electronic nature of substituents on the 3-sulfolene ring has a profound impact on the molecule's properties and subsequent reactivity, particularly in its role as a diene precursor for the Diels-Alder reaction. The sulfone group (SO₂) is strongly electron-withdrawing, which influences the electron density of the carbon-carbon double bond and the adjacent methylene (B1212753) protons.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand these effects. A comparison between the parent 2,5-dihydrothiophene-1,1-dioxide and the 3-methyl derivative showed differences in their geometric parameters, vibrational frequencies, and electronic properties, which can be correlated to reactivity.

In the context of the Diels-Alder reaction, where the sulfolene thermally decomposes to a 1,3-diene, the substituent on the resulting diene dictates its reactivity.

Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl, ethyl), increase the electron density of the diene. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and accelerating the rate of the Diels-Alder reaction.

Electron-withdrawing groups (EWGs) on the diene lower the HOMO energy, generally slowing down reactions with electron-poor dienophiles but potentially accelerating "inverse-electron-demand" Diels-Alder reactions where the dienophile is electron-rich.

Table 2: Influence of Substituent Type on Reactivity

| Substituent Type on Diene | Electronic Effect | HOMO Energy of Diene | Expected Diels-Alder Rate (with EWG-Dienophile) | Example Precursor |

|---|---|---|---|---|

| None (Hydrogen) | Neutral | Baseline | Normal | 2,5-Dihydrothiophene 1,1-dioxide |

| Alkyl (e.g., -CH₃, -C₂H₅) | Electron-Donating | Increased | Accelerated | 3-Methyl- or This compound |

| Halogen (e.g., -Br) | Electron-Withdrawing (Inductive) | Decreased | Decelerated | 3-Bromo-2,5-dihydrothiophene 1,1-dioxide |

Mechanistic Divergences in Substituted Dihydrothiophene 1,1-Dioxide Reactions

The primary mechanistic pathway for 3-sulfolenes in synthesis is the thermal cheletropic elimination of sulfur dioxide to generate a 1,3-diene in situ. youtube.comcerritos.edu This is a reversible pericyclic reaction. The generated diene is then trapped by a dienophile in a Diels-Alder reaction.

The presence of substituents can introduce mechanistic divergences, particularly affecting the regioselectivity of the Diels-Alder reaction when an unsymmetrical diene is generated. For example, the pyrolysis of This compound yields 2-ethyl-1,3-butadiene. When this diene reacts with an unsymmetrical dienophile like methyl acrylate, two different regioisomeric products ("ortho" and "meta") are possible. The distribution of these products is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. The ethyl group, being electron-donating, increases the electron density and influences the orbital coefficients at the C1 and C4 positions of the diene, thereby directing the regiochemical outcome of the cycloaddition.

Furthermore, substituents can affect the stability of the sulfolene itself. In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. wikipedia.org This isomerization pathway represents another mechanistic divergence that can compete with other desired reactions, such as alkylation at the C2 position. The nature of the substituent can influence the rate and equilibrium position of this isomerization. For instance, studies on 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide have noted the potential for allylic rearrangement, another competing mechanistic pathway. vt.edu

Comparative Analysis of Applications Across Dihydrothiophene 1,1-Dioxide Derivatives

The applications of 2,5-dihydrothiophene 1,1-dioxide and its derivatives are intrinsically linked to their chemical structure, with substituents on the heterocyclic ring playing a pivotal role in modulating their reactivity and utility. The primary application of these compounds, including this compound, is as precursors to substituted 1,3-butadienes through a thermal retro-Diels-Alder reaction. The nature of the substituent at the 3-position significantly influences the facility of this reaction and the properties of the resulting diene, thereby dictating its subsequent use in organic synthesis.

A comparative analysis of the unsubstituted, 3-methyl, and 3-ethyl derivatives reveals distinct trends in their application as diene precursors. The parent compound, 2,5-dihydrothiophene 1,1-dioxide, also known as sulfolene, is a well-established source of 1,3-butadiene. nih.gov The introduction of an alkyl group at the 3-position, such as a methyl or ethyl group, alters the electronic and steric environment of the molecule, which in turn affects the rate of the retro-Diels-Alder reaction and the nature of the diene produced.

The thermal decomposition of 3-substituted-2,5-dihydrothiophene 1,1-dioxides is a key reaction that underscores their synthetic utility. For instance, the pyrolysis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide has been shown to yield 2-bromomethyl-1,3-butadiene, a useful conjugated diene for further synthetic transformations. vt.edu While specific kinetic studies on the pyrolysis of this compound are not extensively documented, the principles of substituent effects on pericyclic reactions offer valuable insights. Alkyl groups, such as methyl and ethyl, are electron-donating. This electronic effect can influence the transition state of the retro-Diels-Alder reaction. ijcrcps.com

Furthermore, the steric bulk of the substituent can also play a role. An ethyl group is larger than a methyl group, which could potentially influence the rate of decomposition and the conformational preferences of the resulting diene. These subtle differences in the generated dienes can have a cascading effect on the stereoselectivity and efficiency of subsequent Diels-Alder reactions in which they are employed.

Beyond their role as diene precursors, substituted dihydrothiophene 1,1-dioxides can participate in various other chemical transformations. The chemical properties of 3-methyl-2,5-dihydrothiophene 1,1-dioxide have been investigated, revealing its participation in ionic additions, radical-initiated reactions, and condensations. vt.edu It is reasonable to expect that this compound would exhibit similar reactivity, allowing for its use as a versatile building block in the synthesis of more complex molecules. The presence of the sulfone group also activates the adjacent methylene protons, making them amenable to deprotonation and subsequent functionalization.

The following data tables provide a comparative overview of the properties and applications of these derivatives based on available research findings.

Interactive Data Table: Properties of Dihydrothiophene 1,1-Dioxide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 2,5-Dihydrothiophene 1,1-dioxide | C₄H₆O₂S | 118.15 | Unsubstituted parent compound |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | C₅H₈O₂S | 132.18 | Methyl substituent |

| This compound | C₆H₁₀O₂S | 146.21 | Ethyl substituent |

| 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide | C₅H₇BrO₂S | 211.08 | Bromomethyl substituent |

Interactive Data Table: Comparative Applications of Dihydrothiophene 1,1-Dioxide Derivatives

| Derivative | Primary Application | Generated Diene | Notes on Reactivity/Application |

| 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene) | Precursor for 1,3-butadiene | 1,3-Butadiene | Widely used in Diels-Alder reactions as a stable and safe source of the gaseous diene. nih.gov |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | Precursor for isoprene (2-methyl-1,3-butadiene) | Isoprene | The methyl group is electron-donating, influencing the reactivity of the resulting diene. The compound itself undergoes various reactions like ionic additions and condensations. vt.edu |

| This compound | Precursor for 2-ethyl-1,3-butadiene | 2-Ethyl-1,3-butadiene | The ethyl group provides slightly increased electron donation and steric bulk compared to the methyl group, which is expected to influence the rate of diene formation and subsequent cycloaddition reactions. |

| 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide | Precursor for 2-bromomethyl-1,3-butadiene | 2-Bromomethyl-1,3-butadiene | The resulting diene is functionalized, allowing for further synthetic modifications. The parent compound undergoes displacement reactions and pyrolysis. vt.edu |

Analytical Characterization Techniques for 3 Ethyl 2,5 Dihydrothiophene 1,1 Dioxide Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are at the forefront of the structural analysis of 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the different types of protons present in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with each other. The protons on the dihydrothiophene ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing sulfone group and the adjacent double bond. For the parent compound, 3-sulfolene (B121364), the olefinic protons typically appear around 6.0 ppm, while the allylic protons are found near 3.8 ppm. researchgate.netchemicalbook.com The presence of the ethyl group at the 3-position would alter these shifts.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. Each unique carbon atom in this compound would correspond to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the sp² hybridized carbons of the double bond would resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the ethyl group and the saturated portion of the ring.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Ethyl (CH₃) | ~1.1 | Triplet |

| Ethyl (CH₂) | ~2.3 | Quartet |

| Ring CH₂ (position 5) | ~3.9 - 4.1 | Multiplet |

| Ring CH (position 2) | ~3.8 - 4.0 | Multiplet |

| Vinylic H (position 4) | ~5.8 - 6.0 | Multiplet |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~12 |

| Ethyl (CH₂) | ~25 |

| Ring C5 | ~55 |

| Ring C2 | ~58 |

| Ring C4 | ~125 |

| Ring C3 | ~140 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods are particularly useful for identifying the characteristic functional groups present.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The most prominent and diagnostic peaks in the IR spectrum of this compound would be associated with the sulfone (SO₂) group. Sulfones typically exhibit two strong absorption bands corresponding to symmetric and asymmetric stretching vibrations. researchgate.netsci-hub.seacs.org The asymmetric stretch usually appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found in the 1160-1120 cm⁻¹ range. sci-hub.selibretexts.org Other expected absorptions include C-H stretching vibrations for the ethyl group and the ring, and a C=C stretching vibration for the double bond within the ring.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information on vibrational modes that may be weak or absent in the IR spectrum. For instance, the C=C double bond stretch, while visible in the IR, often gives a strong signal in the Raman spectrum.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Alkene (C=C) | Stretch | ~1650 | Medium to Weak |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS is crucial for confirming its molecular formula and for gaining structural insights through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. A key fragmentation pathway for cyclic sulfones is the loss of sulfur dioxide (SO₂), which has a mass of 64 u. researchgate.netresearchgate.netacs.org This would result in a prominent peak at M-64. Subsequent fragmentation of the resulting hydrocarbon fragment would provide further structural information. The fragmentation of the ethyl group, such as the loss of a methyl radical (•CH₃, 15 u) or an ethyl radical (•C₂H₅, 29 u), can also be expected. libretexts.orglibretexts.org

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 146 | Molecular Ion [M]⁺ |

| 131 | [M - CH₃]⁺ |

| 117 | [M - C₂H₅]⁺ |

| 82 | [M - SO₂]⁺ |

| 67 | [M - SO₂ - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the presence of the carbon-carbon double bond within the five-membered ring constitutes the primary chromophore.

Unsaturated cyclic sulfones like this are expected to exhibit absorption bands in the UV region. The position and intensity of the absorption maximum (λ_max) can provide information about the electronic structure of the double bond and the influence of the sulfone group. Studies on similar dihydrothiophene 1,1-dioxide derivatives have shown that the position of the double bond and the nature of substituents can affect the λ_max. vt.edu This technique is particularly useful for detecting the presence of conjugation and can be used for quantitative analysis if a suitable chromophore is present.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, which is expected to have sufficient volatility, GC can be used to determine its purity and to quantify it in a sample. The compound is vaporized and passed through a capillary column with a stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate).

When GC is coupled with a mass spectrometer (GC-MS), it becomes an even more powerful tool. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound by matching its retention time and mass spectrum with that of a known standard. GC-MS is particularly valuable for analyzing complex mixtures containing sulfur compounds. nih.govthermofisher.comnih.gov Specialized detectors, such as a sulfur chemiluminescence detector (SCD), can be used in conjunction with GC for the selective and sensitive detection of sulfur-containing compounds. thermofisher.comchromatotec.com

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound" in various matrices. The technique's high resolution and sensitivity make it ideal for purity assessment and the analysis of complex mixtures. cas.cz

In a typical reversed-phase HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For sulfones like "this compound", a C18 column is often employed. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification.

Table 1: Illustrative HPLC Parameters for the Analysis of a Related Sulfone Compound

Note: This data is representative of a typical analysis for a sulfone compound and is not specific to "this compound" due to a lack of publicly available data for this specific analyte.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

When coupled with Mass Spectrometry (MS), HPLC becomes an even more powerful tool. HPLC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for the unequivocal identification of the compound based on its mass-to-charge ratio (m/z). chromatographyonline.com This is particularly useful for confirming the identity of "this compound" and for characterizing any impurities or degradation products. chromatographyonline.com

Table 2: Hypothetical HPLC-MS Data for this compound

Note: This data is calculated based on the chemical formula of the compound (C6H10O2S) and serves as an illustrative example.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Corresponding Ion |

| Positive ESI | 147.0474 | [M+H]+ |

| Positive ESI | 169.0293 | [M+Na]+ |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern produced when a single crystal of "this compound" is irradiated with X-rays, its precise molecular geometry, bond lengths, bond angles, and crystal packing can be elucidated. thesciencenotes.comncsu.edu

The first and often most challenging step is the growth of a high-quality single crystal suitable for diffraction experiments. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction data is then processed to generate an electron density map, from which the atomic positions can be determined. fiveable.me

Table 3: Crystallographic Data for the Related Compound 2,5-Dihydrothiophene (B159602) 1,1-dioxide

Note: This data is for a related compound and is presented for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C4H6O2S |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 11.340(2) Å, b = 7.0887(15) Å, c = 6.2811(13) Å |

| Volume | 504.5(2) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.551 g/cm³ |

Source: Adapted from a study on the X-ray structures of 2- and 3-sulfolene.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of "this compound" as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion. libretexts.org For a crystalline solid like "this compound", DSC would show a sharp endothermic peak corresponding to its melting point. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. youtube.com This technique is used to evaluate the thermal stability and decomposition profile of the compound. researchgate.net The TGA curve provides information on the temperatures at which the compound begins to decompose and the amount of residue left at the end of the analysis. researchgate.net

Table 4: Illustrative Thermal Analysis Data for a Sulfone Derivative

Note: This data is hypothetical and representative of what might be observed for a sulfone compound. Specific values for "this compound" would need to be determined experimentally.

| Technique | Parameter | Observed Value |

| DSC | Melting Point (Onset) | 110 - 120 °C |

| DSC | Enthalpy of Fusion (ΔHfus) | 20 - 30 kJ/mol |

| TGA | Onset of Decomposition | > 200 °C |

| TGA | Residue at 600 °C | < 5% |

The data obtained from these analytical techniques are collectively used to build a comprehensive profile of "this compound," ensuring its quality, and providing a deeper understanding of its chemical nature.

Future Research Directions and Perspectives

Expanding the Scope of Applications in Emerging Technologies

The principal application of sulfolenes is their use as masked dienes. Upon thermal treatment, 3-Ethyl-2,5-dihydrothiophene 1,1-dioxide undergoes a retro-cheletropic reaction to release sulfur dioxide and 3-ethyl-1,3-pentadiene. thieme-connect.deresearchgate.net This controlled release is highly valuable in synthesis, particularly for Diels-Alder reactions. cerritos.edu

Future research should aim to leverage this reactivity in new technological domains:

Polymer Science: The released 3-ethyl-1,3-pentadiene can serve as a monomer for the synthesis of specialty polymers and elastomers. Research into the polymerization of this specific diene could yield materials with unique thermal and mechanical properties. The sulfolene moiety itself can be incorporated into polymer backbones, with studies on related compounds showing potential for creating polysulfones via radical ring-opening polymerization. mdpi.com

Materials Science: Organosulfur compounds are integral to the development of advanced materials. nih.govresearchgate.net The sulfone group's polarity and stability suggest that this compound could be explored as an electrolyte additive in batteries or as a component in the synthesis of organic semiconductors.

Controlled Release Systems: The thermal extrusion of SO₂ could be harnessed in applications requiring the controlled release of small molecules. By attaching a payload to the sulfolene scaffold, it might be possible to design systems where heat triggers the release of both the diene and the payload.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational modeling can provide critical insights.

Areas for focused computational investigation include: